molecular formula C9H19NO8S B12691139 Hithiol CAS No. 39322-47-9

Hithiol

Cat. No.: B12691139
CAS No.: 39322-47-9
M. Wt: 301.32 g/mol
InChI Key: GVEITDPWYKNDNJ-LGDQNDJISA-N
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Description

Hithiol is a thiol compound characterized by the presence of a sulfhydryl group (-SH). Thiols are known for their distinct odor, often described as “skunky” or "rotten egg-like" . They play crucial roles in various biological and chemical processes due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiols are typically synthesized from alkyl halides via nucleophilic substitution reactions. One common method involves the reaction of alkyl halides with sodium hydrosulfide (NaSH) to produce thiols. For example, 1-bromobutane reacts with sodium hydrosulfide to yield 1-butanethiol . this method can lead to the formation of sulfides as by-products due to secondary reactions. To overcome this, thiourea can be used as a nucleophile, which forms an alkyl isothiourea salt intermediate that is hydrolyzed to produce the desired thiol .

Industrial Production Methods: In industrial settings, thiols are often produced using similar nucleophilic substitution reactions but on a larger scale. The use of thiourea as a nucleophile is preferred to minimize by-product formation and improve yield .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which thiols exert their effects is primarily through their ability to donate electrons and participate in redox reactions. The sulfhydryl group readily donates electrons, making thiols potent reducing agents. This property is exemplified by glutathione, a tripeptide that serves as a principal antioxidant in cells . Thiols also form disulfide bonds, which are crucial for protein structure and function .

Comparison with Similar Compounds

    Alcohols (R-OH): Contain a hydroxyl group instead of a sulfhydryl group.

    Disulfides (R-S-S-R): Formed from the oxidation of thiols.

    Sulfinic and Sulfonic Acids (R-SO2H, R-SO3H): Formed from further oxidation of thiols.

Properties

CAS No.

39322-47-9

Molecular Formula

C9H19NO8S

Molecular Weight

301.32 g/mol

IUPAC Name

(2R)-2-amino-3-sulfanylpropanoic acid;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal

InChI

InChI=1S/C6H12O6.C3H7NO2S/c7-1-3(9)5(11)6(12)4(10)2-8;4-2(1-7)3(5)6/h1,3-6,8-12H,2H2;2,7H,1,4H2,(H,5,6)/t3-,4+,5+,6+;2-/m00/s1

InChI Key

GVEITDPWYKNDNJ-LGDQNDJISA-N

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O.C([C@@H](C(=O)O)N)S

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O.C(C(C(=O)O)N)S

Origin of Product

United States

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